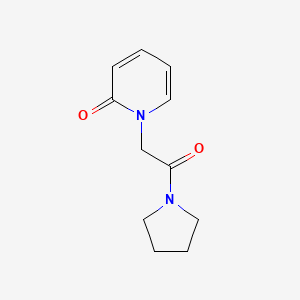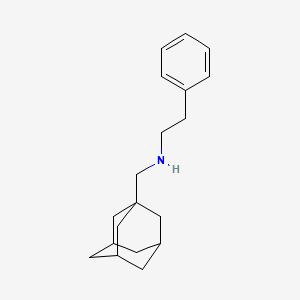
1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one, also known as OP-1, is a synthetic compound that has gained interest in the scientific community due to its potential as a therapeutic agent. OP-1 belongs to the class of pyridone derivatives and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one exerts its effects by binding to and inhibiting the activity of various enzymes and proteins involved in cellular signaling pathways. Specifically, 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one has been shown to inhibit the activity of protein kinase C, which plays a critical role in regulating cell growth and differentiation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one has been shown to have various other biochemical and physiological effects. Studies have shown that 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one may have potential as a treatment for neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one in lab experiments is its high potency and specificity for its target enzymes and proteins. Additionally, 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one. One area of interest is the development of novel formulations of 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one that can improve its bioavailability and reduce its toxicity. Additionally, further studies are needed to fully elucidate the mechanisms underlying 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one's anti-cancer and neuroprotective effects. Finally, there is potential for the use of 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one as a therapeutic agent for other diseases beyond cancer and neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one involves the reaction of 2-pyridone with 2-bromoacetyl pyrrolidine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one as a white solid.
Applications De Recherche Scientifique
1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one has been extensively researched for its potential as an anti-cancer agent. Studies have shown that 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. Additionally, 1-(2-Oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one has been shown to inhibit the growth and metastasis of cancer cells by targeting various signaling pathways involved in cancer progression.
Propriétés
IUPAC Name |
1-(2-oxo-2-pyrrolidin-1-ylethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-10-5-1-2-8-13(10)9-11(15)12-6-3-4-7-12/h1-2,5,8H,3-4,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYXXXSFHBLYEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)

![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7499567.png)
![N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7499573.png)



![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)

![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7499612.png)
![7-(3-chloro-4-ethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7499623.png)
![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)
![5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B7499632.png)
